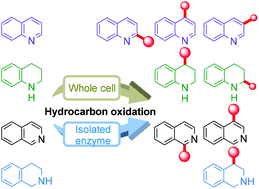Enzymatic approaches to site-selective oxidation of quinoline and derivatives
Organic & Biomolecular Chemistry Pub Date: 2022-03-10 DOI: 10.1039/D2OB00200K
Abstract
Enzyme-mediated oxidation has been a green and efficient strategy for preparation of derivative chemicals from quinoline and its structural analogues. Herein, we report the progress made to date in enzymatic methods to oxidation of the pyridine moieties of quinoline and its structural analogues 1,2,3,4-tetrahydroquinoline, isoquinoline and 1,2,3,4-tetrahydroisoquinoline, including whole cell- and isolated enzyme-based transformations. In addition, methods to tune the site selectivity of the course of enzymatic transformation are also addressed, in particular the protein engineering approaches.


Recommended Literature
- [1] Contents list
- [2] Sulphanilic acid as a recyclable bifunctional organocatalyst in the selective conversion of lignocellulosic biomass to 5-HMF†
- [3] Back matter
- [4] Design, synthesis and characterization of vanadia-doped iron-oxide pillared montmorillonite clay for the selective catalyticoxidation of H2S
- [5] A facile method of synthesizing size-controlled hollow cyanoacrylate nanoparticles for transparent superhydrophobic/oleophobic surfaces†
- [6] Front cover
- [7] Acid-catalyzed three-component addition of carbonyl compounds with 1,2,3-triazoles and indoles†
- [8] Effect of parameters on redistribution and removal of particles from drop surfaces
- [9] Oxygen surface exchange kinetics and stability of (La,Sr)2CoO4±δ/La1−xSrxMO3−δ (M = Co and Fe) hetero-interfaces at intermediate temperatures†
- [10] Metal-free cycloisomerizations of o-alkynylbiaryls†










